Monopalmitin

Vue d'ensemble

Description

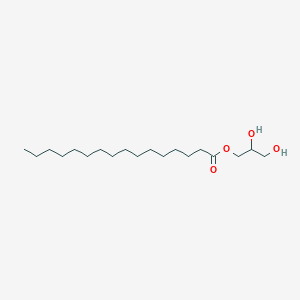

Monopalmitin, also known as 1-Palmitoylglycerol or Glycerol 1-palmitate, is a monoacylglycerol that contains palmitic acid at the sn-1 position . It is a glycerol esterified fatty acid found in lipid structures such as ceramides . It is a white solid and can be used as a substrate for the identification and differentiation of enzymes that hydrolyze or transfer monoacylglycerols .

Synthesis Analysis

Monopalmitin can be synthesized from commercially available myristic acid and palmitic acid . The synthesis of 1-monomyristin involves a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol, which is obtained from the protection of glycerol with acetone, followed by deprotection using Amberlyst-15 . On the other hand, 2-monoacylglycerol derivatives are prepared through enzymatic hydrolysis of triglycerides in the presence of Thermomyces lanuginosa lipase enzymes .

Molecular Structure Analysis

The molecular formula of Monopalmitin is C19H38O4 . Its molecular weight is 330.5 . The IUPAC Standard InChI of Monopalmitin is InChI=1S/C25H54O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)27-22-24(29-31(5,6)7)23-28-30(2,3)4/h24H,8-23H2,1-7H3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Monopalmitin include transesterification and enzymatic hydrolysis . The effects of reaction temperature and time on the content of 1,2-acetonide-3-palmitoyl glycerol in the crude reaction mixture were investigated .

Physical And Chemical Properties Analysis

Monopalmitin is a white solid . It has a melting point of 75 °C and a predicted boiling point of 451.3±25.0 °C . Its predicted density is 0.969±0.06 g/cm3 . It is soluble in methanol .

Applications De Recherche Scientifique

Antibacterial and Antifungal Agent

Monopalmitin has been evaluated as a potential antibacterial and antifungal agent . It was found that monomyristin, a similar compound, showed high antibacterial and antifungal activities, while 2-monopalmitin did not show any activity at all . The 1-monomyristin compound showed higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans and also higher antifungal activity against Candida albicans compared to the positive control .

Synthesis of Monoglycerides

Monopalmitin is a type of monoacylglycerol, which are important precursors for the synthesis of symmetrical and unsymmetrical triacylglycerols (TAG) . These TAGs can be used to study structure and function relationships .

Emulsifier in Food, Pharmaceutical, and Cosmetic Industries

Monoacylglycerols like Monopalmitin are important amphiphilic emulsifiers and are widely used in food, pharmaceutical, and cosmetic industries . They account for approximately 75% of the total emulsifiers produced each year worldwide .

Cardiovascular Health

Monoglycerides containing omega-3 polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) may have beneficial effects in humans with cardiovascular disorders .

Prevention and Treatment of Bacterial Infection

Certain monoglycerides like monolaurin may be useful in the prevention and treatment of bacterial infection .

Hair Care Additive

Monoglycerides like monopentadecanoyl glycerol are used as hair care additives .

Safety And Hazards

Monopalmitin is classified as toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used .

Orientations Futures

Monopalmitin has potential applications in the food industry. It has been studied for its effects on the thermal inactivation of lactic acid bacteria used in the production of fermented products . The heating conditions and water content influence the formation of wheat starch (WS)-glycerol monopalmitin (GMP) complexes . This study is helpful to further understand starch-lipid complexes .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

2,3-Dihydroxypropyl hexadecanoate | |

CAS RN |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

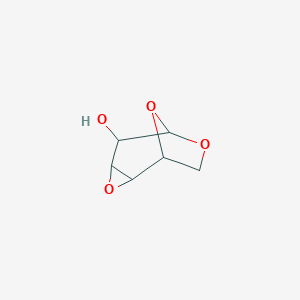

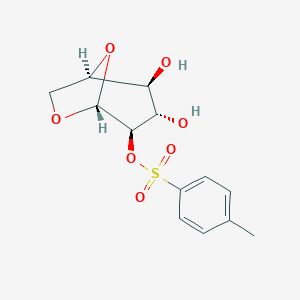

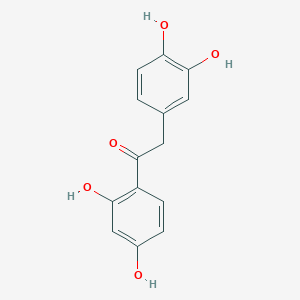

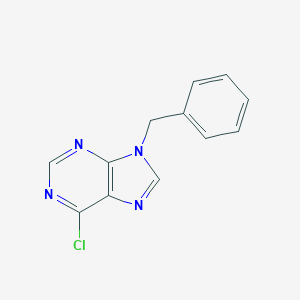

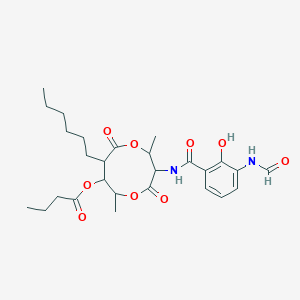

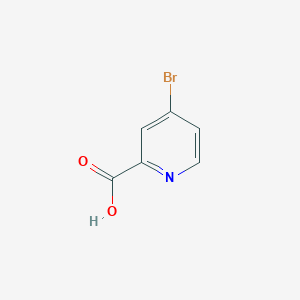

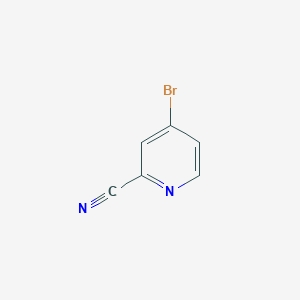

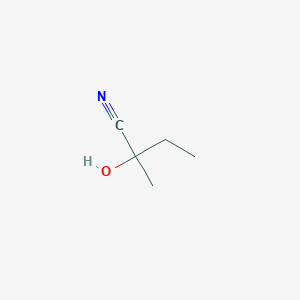

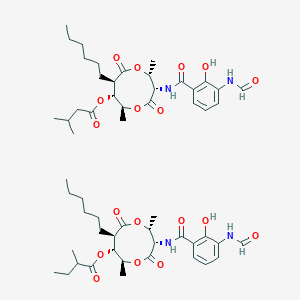

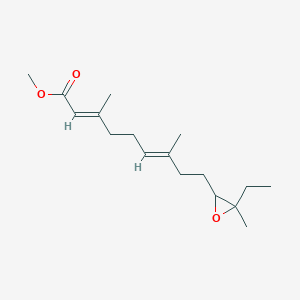

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Monopalmitin?

A1: Monopalmitin has the molecular formula C19H38O4 and a molecular weight of 330.51 g/mol.

Q2: How does the structure of Monopalmitin influence its function as an emulsifier?

A2: Monopalmitin possesses both a hydrophilic glycerol headgroup and a hydrophobic palmitic acid tail. [] This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. []

Q3: How does the addition of Monopalmitin affect the crystallization behavior of palm oil?

A3: Monopalmitin acts as a template, promoting earlier crystallization of palm oil triacylglycerols. [] It also influences the microstructure, resulting in a higher solid fat content, a more rigid network, and coarser crystals. [] This can have implications for the texture and stability of palm oil-based food products.

Q4: How does Monopalmitin interact with proteins at the air-water interface?

A4: Studies have shown that Monopalmitin can displace proteins like β-casein, caseinate, and β-lactoglobulin from the air-water interface, particularly at higher surface pressures. [, , ] This displacement can alter the structural, topographical, and rheological properties of mixed films, impacting foam and emulsion stability in food systems.

Q5: How does the pH of the solution affect Monopalmitin-caseinate mixed films at the air-water interface?

A5: Increased pH leads to a more expanded structure of Monopalmitin-caseinate mixed monolayers. [] This expansion is attributed to increased electrostatic repulsion between caseinate molecules at higher pH, impacting their interactions with Monopalmitin.

Q6: Does Monopalmitin interact differently with saturated versus unsaturated monoglycerides?

A6: Yes, studies comparing Monopalmitin with monoolein (an unsaturated monoglyceride) indicate that the interactions with proteins and the resulting interfacial properties are distinct. [] These differences likely arise from the different packing arrangements and fluidity of saturated and unsaturated monoglycerides within mixed films.

Q7: How is Monopalmitin used in the synthesis of structured triglycerides?

A7: Monopalmitin serves as a key intermediate in the chemoenzymatic synthesis of structured triglycerides like 1,3-Oleyl-2-palmitoylglycerin. [] This synthesis typically involves a two-step enzymatic process where Monopalmitin is first generated through lipase-catalyzed hydrolysis and subsequently esterified with oleic acid.

Q8: Can Monopalmitin form complexes with starch, and how does this impact starch digestibility?

A8: Yes, Monopalmitin can form complexes with amylose, a component of starch. [, ] The formation of these complexes can influence the digestibility of starch, potentially slowing down the enzymatic breakdown and increasing the amount of resistant starch. []

Q9: What are the potential applications of Monopalmitin in drug delivery?

A9: While the provided research focuses mainly on food applications, Monopalmitin’s ability to form various structures like micelles, emulsions, and liquid crystals could be exploited for drug delivery. [] Further research is needed to explore its potential in encapsulating and delivering hydrophobic drugs.

Q10: What is the role of Monopalmitin in the absorption of fatty acids in the intestine?

A10: Studies in rats suggest that Monopalmitin, particularly the 1-isomer, can enhance the absorption of other fatty acids, potentially through interactions with a membrane fatty acid binding protein (MFABP) in the intestinal mucosa. [, ]

Q11: Has Monopalmitin shown any anti-proliferative effects in vitro?

A11: Yes, studies have reported that Monopalmitin exhibits anti-proliferative effects against several cancer cell lines in vitro, including lung cancer, Vero, HeLa, and C6 cells. [, ]

Q12: Are there any pre-clinical studies suggesting a link between Monopalmitin and Graft vs. Host Disease (GVHD)?

A12: A pilot study in humans identified elevated levels of Monopalmitin in the plasma of patients who later developed GVHD after stem cell transplantation. [, ] While preliminary, this finding suggests a potential role of Monopalmitin in the inflammatory response associated with GVHD.

Q13: What analytical techniques are commonly used to characterize Monopalmitin?

A13: Common techniques include gas chromatography (GC), often coupled with mass spectrometry (MS), for identification and quantification. [, , , ] Additionally, thin-layer chromatography (TLC) can be used to separate and analyze Monopalmitin and other lipid species. []

Q14: How is Differential Scanning Calorimetry (DSC) used to study Monopalmitin?

A14: DSC is employed to analyze the thermal transitions of Monopalmitin, such as its melting point and crystallization behavior. [, ] This technique is particularly useful for studying its polymorphism and interactions with other molecules, like starch. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.